molecular formula C17H25NO2 B192809 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine CAS No. 844694-83-3

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Cat. No.: B192809
CAS No.: 844694-83-3
M. Wt: 275.4 g/mol
InChI Key: RNBBLVXYZVHLNP-UHFFFAOYSA-N
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Description

“4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine” is a compound with the molecular formula C17H25NO2 . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Synthesis Analysis

The synthesis of this compound involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction involves α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H25NO2/c1-19-16-10-14-8-13 (7-12-3-5-18-6-4-12)9-15 (14)11-17 (16)20-2/h10-13,18H,3-9H2,1-2H3 . The Canonical SMILES representation is: COC1=C (C=C2CC (CC2=C1)CC3CCNCC3)OC .


Chemical Reactions Analysis

The chemical reactions involving this compound depend on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 275.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 . The Exact Mass is 275.188529040 g/mol and the Monoisotopic Mass is also 275.188529040 g/mol . The Topological Polar Surface Area is 30.5 Ų .

Scientific Research Applications

  • Acetylcholinesterase Inhibitors

    Derivatives of this compound have been synthesized and tested for their potential as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. Compounds synthesized from the key intermediate, 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, showed promising inhibitory activity against acetylcholinesterase from different sources, including electric eel, human serum, and rat brain homogenate. This suggests potential applications in neurodegenerative disease treatment (Prasad et al., 2020).

  • Antimicrobial Agents

    Novel derivatives of 5,6-dimethoxy-1-indanone, which includes the compound , have shown promising antibacterial activity. These compounds were synthesized and screened for their antimicrobial properties, indicating potential use in combating bacterial infections (Patel et al., 2018).

  • Anticonvulsant Agents

    Piperidyl indanone derivatives, including this compound, have been investigated for their anticonvulsant properties. These compounds have shown encouraging results in animal models for both seizure models, with minimal neurotoxicity. This indicates potential for development as anticonvulsant drugs (Siddiqui et al., 2012).

  • Antioxidant and Antihyperglycemic Agents

    Derivatives containing pyrazole and indenone rings have been synthesized and evaluated for antioxidant and antihyperglycemic activities. Some compounds showed significant activity in these areas, suggesting potential therapeutic applications for oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

  • Radiochemical Studies

    The compound's analog, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was synthesized and evaluated for in vivo studies of acetylcholinesterase. However, it demonstrated nonspecific distribution in brain regions, suggesting limitations in its application for in vivo acetylcholinesterase studies (Lee et al., 2000).

Mechanism of Action

Target of Action

The primary target of the compound “4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine” is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is achieved through a non-competitive mechanism, meaning the compound binds to a site on the enzyme other than the active site . The result of this interaction is an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . This results in prolonged activation of muscarinic and nicotinic acetylcholine receptors, enhancing cholinergic transmission .

Pharmacokinetics

The compound exhibits slow absorption in the gastrointestinal tract . It has a long terminal half-life, ranging from 50-70 hours in young volunteers and over 100 hours in elderly individuals . After extensive metabolism in the liver, the plasma protein binding rate of the parent compound is 93% . The compound is metabolized in the liver via the cytochrome P450 system, specifically CYP1A2, CYP2D6, and CYP3A4-related enzymes .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects depending on the specific location within the nervous system. For example, in the peripheral nervous system, it can lead to increased muscle contraction, while in the central nervous system, it can affect learning and memory .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect the metabolism and clearance of this compound .

Biochemical Analysis

Biochemical Properties

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which may enhance cholinergic signaling. Additionally, the compound interacts with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic signaling. Additionally, the compound may interact with other enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cholinergic signaling without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence metabolic flux and metabolite levels . These metabolic pathways are crucial for understanding the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBBLVXYZVHLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470638
Record name 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844694-83-3
Record name 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 2
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 3
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 4
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 5
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
Reactant of Route 6
4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

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